molecular formula C14H15N3O3 B10910762 5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B10910762
M. Wt: 273.29 g/mol
InChI Key: PMTBLVIKKLXFSO-UHFFFAOYSA-N
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Description

5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a benzyl(methyl)carbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl(methyl)carbamoyl Group: This step involves the reaction of the pyrazole derivative with benzyl isocyanate and methylamine to form the benzyl(methyl)carbamoyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyl(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl(methyl)carbamoyl group and a carboxylic acid group on the pyrazole ring makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

5-[benzyl(methyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C14H15N3O3/c1-16(9-10-6-4-3-5-7-10)13(18)12-11(14(19)20)8-15-17(12)2/h3-8H,9H2,1-2H3,(H,19,20)

InChI Key

PMTBLVIKKLXFSO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

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